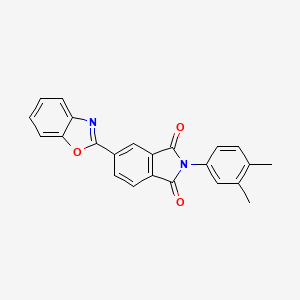
5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, also known as DBZ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to have potential applications in various scientific research fields, including cancer research, neurobiology, and drug discovery. In cancer research, 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been found to inhibit the growth of cancer cells by targeting the Notch signaling pathway, which is involved in cell proliferation and differentiation. In neurobiology, 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to enhance the differentiation of neural stem cells into neurons, which may have implications for the treatment of neurodegenerative diseases. In drug discovery, 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been used as a lead compound for the development of new drugs that target the Notch signaling pathway.
Wirkmechanismus
The mechanism of action of 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with the Notch signaling pathway. Notch is a transmembrane receptor that plays a critical role in cell proliferation and differentiation. Upon activation, Notch undergoes proteolytic cleavage, which releases its intracellular domain (NICD). NICD then translocates to the nucleus, where it interacts with transcription factors to regulate gene expression. 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione inhibits the activation of Notch by binding to the enzyme gamma-secretase, which is responsible for the cleavage of Notch. This prevents the release of NICD and downstream signaling, leading to the inhibition of cell proliferation and differentiation.
Biochemical and Physiological Effects
5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to have both biochemical and physiological effects. Biochemically, 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione inhibits the activity of gamma-secretase, which is involved in the cleavage of various transmembrane proteins, including Notch. Physiologically, 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth of cancer cells and enhance the differentiation of neural stem cells into neurons. However, 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has also been found to have cytotoxic effects on some normal cells, indicating that its use may be limited in certain applications.
Vorteile Und Einschränkungen Für Laborexperimente
5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, including its high potency and selectivity for the Notch signaling pathway. Additionally, 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is a synthetic compound, which allows for easy modification and optimization of its structure for specific applications. However, 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione also has limitations, including its cytotoxic effects on some normal cells, which may limit its use in certain applications. Additionally, 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione. One potential direction is the optimization of its structure for improved potency and selectivity for the Notch signaling pathway. Additionally, 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione may be used as a lead compound for the development of new drugs that target the Notch signaling pathway. Furthermore, the potential applications of 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione in other fields, such as immunology and infectious diseases, may be explored. Finally, the cytotoxic effects of 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione on normal cells may be further investigated to determine its safety and efficacy in clinical applications.
Synthesemethoden
5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 2-aminobenzoic acid with acetic anhydride to form 2-acetylamino benzoic acid. This intermediate is then reacted with o-nitrophenyl isocyanate to form 2-acetylamino-5-nitrobenzoic acid, which is further reacted with 3,4-dimethyl aniline to form the final product, 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione.
Eigenschaften
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3/c1-13-7-9-16(11-14(13)2)25-22(26)17-10-8-15(12-18(17)23(25)27)21-24-19-5-3-4-6-20(19)28-21/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFYXNURQOQJEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5O4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Benzoxazol-2-yl)-2-(3,4-dimethylphenyl)isoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-1-(3-methylbenzyl)-3-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6059642.png)
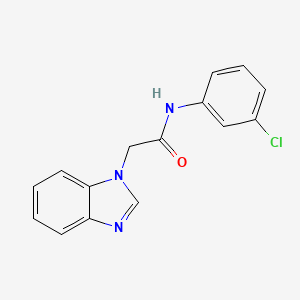
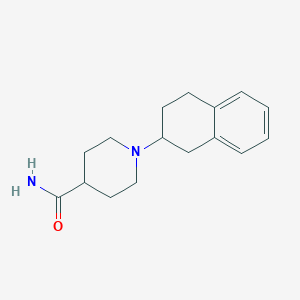
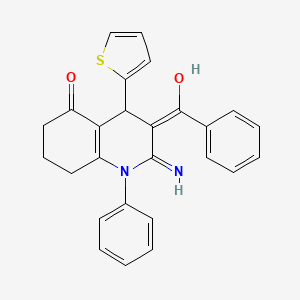
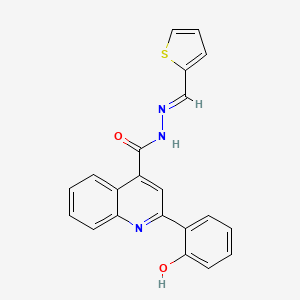
![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6059689.png)
methyl]amino}-6-hydroxy-4-pyrimidinyl)acetate](/img/structure/B6059696.png)
![2-[4-(2-fluoro-4-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059704.png)
![3-(4-methoxyphenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6059708.png)
![6-hydroxy-5-(4-methoxybenzyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B6059742.png)
![ethyl 4-(cyclopropylmethyl)-1-[(6-methyl-4-quinolinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6059745.png)
![2-({3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)-6-methoxyphenol](/img/structure/B6059746.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methoxymethyl)-1-pyrrolidinyl]pyridine](/img/structure/B6059752.png)
![2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6059760.png)